molecular formula C10H12O2 B13258923 [3-(2-Methylphenyl)oxiran-2-yl]methanol

[3-(2-Methylphenyl)oxiran-2-yl]methanol

Cat. No.: B13258923
M. Wt: 164.20 g/mol
InChI Key: KSWOATIYKWWFMN-UHFFFAOYSA-N
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Description

[3-(2-Methylphenyl)oxiran-2-yl]methanol is an organic compound with the molecular formula C₁₀H₁₂O₂. It is characterized by the presence of an oxirane (epoxide) ring attached to a phenyl group substituted with a methyl group at the ortho position. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Methylphenyl)oxiran-2-yl]methanol typically involves the epoxidation of an appropriate precursor. One common method is the reaction of 2-methylphenylacetaldehyde with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Methylphenyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-methylphenylglyoxal or 2-methylbenzoic acid.

    Reduction: Formation of 2-methylphenyl-1,2-ethanediol.

    Substitution: Formation of various alcohols, ethers, or amines depending on the nucleophile used.

Scientific Research Applications

[3-(2-Methylphenyl)oxiran-2-yl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(2-Methylphenyl)oxiran-2-yl]methanol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This reactivity underlies its potential biological effects, including enzyme inhibition and DNA modification. The specific pathways and targets depend on the context of its use and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • [3-(3-Methylphenyl)oxiran-2-yl]methanol
  • [3-(4-Methylphenyl)oxiran-2-yl]methanol
  • [3-(2-Chlorophenyl)oxiran-2-yl]methanol

Uniqueness

[3-(2-Methylphenyl)oxiran-2-yl]methanol is unique due to the position of the methyl group on the phenyl ring, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in biological activity and applications compared to its analogs.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

[3-(2-methylphenyl)oxiran-2-yl]methanol

InChI

InChI=1S/C10H12O2/c1-7-4-2-3-5-8(7)10-9(6-11)12-10/h2-5,9-11H,6H2,1H3

InChI Key

KSWOATIYKWWFMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(O2)CO

Origin of Product

United States

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